molecular formula C6H10O3 B2551451 3-Methoxyoxolane-3-carbaldehyde CAS No. 1784292-25-6

3-Methoxyoxolane-3-carbaldehyde

Cat. No. B2551451
M. Wt: 130.143
InChI Key: WNHOXDRYCYFIBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbaldehyde derivatives is a topic of interest in the field of organic chemistry. While the provided papers do not specifically mention 3-Methoxyoxolane-3-carbaldehyde, they do describe the synthesis of related compounds. For example, paper details the synthesis of 1-methoxy-6-nitroindole-3-carbaldehyde, which involves a nucleophilic substitution reaction that is regioselective. This suggests that a similar approach could potentially be applied to synthesize the compound . Paper describes a scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, which involves a Skraup reaction and subsequent treatments to obtain the desired product. These methods could offer insights into possible synthetic routes for 3-Methoxyoxolane-3-carbaldehyde.

Molecular Structure Analysis

The molecular structure of carbaldehyde derivatives is crucial for understanding their chemical properties and reactivity. Paper discusses the crystalline structure of two carbaldehyde derivatives, highlighting the importance of hydrogen bonding in the formation of their three-dimensional framework. Although 3-Methoxyoxolane-3-carbaldehyde is not directly analyzed, the principles of hydrogen bonding and crystallography are likely relevant to its structure as well.

Chemical Reactions Analysis

Carbaldehyde derivatives are known to participate in a variety of chemical reactions. Paper shows that 1-methoxy-6-nitroindole-3-carbaldehyde can react with nucleophiles to form trisubstituted indole derivatives. This indicates that 3-Methoxyoxolane-3-carbaldehyde may also undergo nucleophilic substitution reactions, potentially leading to a range of products depending on the nucleophiles used.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not discuss the properties of 3-Methoxyoxolane-3-carbaldehyde specifically, they do provide information on similar compounds. For instance, the solubility, melting point, and reactivity of the compounds discussed in papers , , and are influenced by their molecular frameworks and substituents. These properties are essential for the practical application and handling of the compounds in a laboratory setting.

Scientific Research Applications

DNA Binding and Antioxidant Activities

  • Ln(III) Complexes with 6-Ethoxy Chromone-3-Carbaldehyde Benzoyl Hydrazone : This study synthesized Ln(III) complexes that showed significant fluorescence properties and DNA-binding capabilities through an intercalation mechanism. These complexes also exhibited notable antioxidative activity against hydroxyl free radicals, indicating potential biomedical applications (Ju Wang et al., 2009).

Metal Ion Sensing

  • Chromone Schiff-base for Al(III) : A chromone Schiff-base demonstrated as a highly sensitive and selective colorimetric and fluorescent chemosensor for aluminum ions (Al(III)), showcasing an "off-on-type" mode with a significant fluorescence enhancement upon Al(III) binding. This sensor's detection limit for Al(III) was remarkably low, highlighting its potential for environmental monitoring and analytical chemistry applications (Long Fan et al., 2014).

Photophysical Properties

  • Excited State Intramolecular Proton Transfer : Research on 1-hydroxypyrene-2-carbaldehyde (HP) and 1-methoxypyrene-2-carbaldehyde (MP) revealed distinct photophysical behaviors due to intramolecular hydrogen bonds (IMHBs), contributing to our understanding of excited state dynamics and the role of IMHBs in photophysical properties (H. Yin et al., 2016).

Catalysis

  • Selective Oxidation of Methanol to Formaldehyde : A study on the selective oxidation of methanol to formaldehyde on a copper(110) catalyst provided insights into the role of surface oxygen in enhancing methanol adsorption and the catalytic process. This research contributes to the development of more efficient catalytic processes for the chemical industry (I. Wachs & R. Madix, 1978).

Organic Synthesis

  • Nucleophilic Substitution in Indole Chemistry : The versatility of 1-methoxy-6-nitroindole-3-carbaldehyde as an electrophile for regioselective reactions to produce 2,3,6-trisubstituted indole derivatives showcases its utility in synthesizing complex organic molecules, offering a pathway to novel compounds for further research and application (Koji Yamada et al., 2009).

Safety And Hazards

The compound is classified as a hazard under GHS02 (flammable) and GHS07 (irritant). It has hazard statements H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for 3-Methoxyoxolane-3-carbaldehyde are not available, research in the field of heterocyclic compounds is rapidly advancing. New synthetic methodologies are being developed, and the range of compositions is expanding. High-entropy MXenes with multiple elements have been discovered, adding a new level of structural control to these materials .

properties

IUPAC Name

3-methoxyoxolane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6(4-7)2-3-9-5-6/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHOXDRYCYFIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyoxolane-3-carbaldehyde

CAS RN

1784292-25-6
Record name 3-methoxyoxolane-3-carbaldehyde
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